molecular formula C3H3Br2F3 B1425102 2,3-Dibromo-1,1,2-trifluoropropane CAS No. 1309602-74-1

2,3-Dibromo-1,1,2-trifluoropropane

Cat. No. B1425102
M. Wt: 255.86 g/mol
InChI Key: DWRCNDATSLAZLA-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,1,2-trifluoropropane is an organic compound with the molecular formula C3H3Br2F3 . It has a molecular weight of 255.859 .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-1,1,2-trifluoropropane consists of three carbon atoms, three hydrogen atoms, two bromine atoms, and three fluorine atoms .

Scientific Research Applications

1. Routes to Tetrafluoroallene and Tetrafluoropropyne

A study by Banks et al. (1969) describes the pyrolysis of related compounds to yield various fluorinated propenes and alkenes. This research highlights the utility of halogenated propanes, like 2,3-Dibromo-1,1,2-trifluoropropane, in synthesizing complex fluorinated compounds, which are useful in various chemical syntheses and industrial applications (Banks, Barlow, Davies, Haszeldine, & Taylor, 1969).

2. Conformational Analysis of Halogenated Ethanes

Weigert et al. (1970) conducted nuclear magnetic resonance spectroscopy studies on various halogenated ethanes, which are structurally similar to 2,3-Dibromo-1,1,2-trifluoropropane. These studies are crucial for understanding the molecular structure and behavior of such compounds, impacting their practical applications in materials science and chemical engineering (Weigert, Winstead, Garrels, & Roberts, 1970).

3. Gas-Phase Electron Diffraction and Molecular Structure Analysis

The work of Postmyr (1994) on 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane, a compound closely related to 2,3-Dibromo-1,1,2-trifluoropropane, involves gas-phase electron diffraction to understand molecular structures and conformational compositions. These insights are crucial in the field of crystallography and molecular physics (Postmyr, 1994).

4. Synthesis of Fluorinated Compounds

Research by Inoue, Shiosaki, and Muramaru (2014) demonstrates the use of brominated and fluorinated propenes as starting materials for synthesizing ethyl 3,3,3-trifluoropropionate. Such synthetic routes are essential in creating specialized chemicals used in pharmaceuticals, agrochemicals, and materials science (Inoue, Shiosaki, & Muramaru, 2014).

5. Generation and Stereospecific Alkylation of Oxiranyl Anions

Yamauchi, Katagiri, and Uneyama (2003) explored the generation of oxiranyl anions from epoxides and their reactions with electrophiles. This research provides insight into novel synthetic pathways for creating trifluoromethylated compounds, a category to which 2,3-Dibromo-1,1,2-trifluoropropane belongs (Yamauchi, Kawate, Katagiri, & Uneyama, 2003).

properties

IUPAC Name

2,3-dibromo-1,1,2-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br2F3/c4-1-3(5,8)2(6)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRCNDATSLAZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901022664
Record name 2,3-Dibromo-1,1,2-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-1,1,2-trifluoropropane

CAS RN

1309602-74-1
Record name 2,3-Dibromo-1,1,2-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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